Nervonic acid

Vue d'ensemble

Description

- L’acide nervonique (24:1, n−9) est un acide gras . Son nom dérive du mot latin « nervus », qui signifie nerf ou tendon.

- Il existe dans la nature comme produit d’élongation de l’acide oléique (18:1 Δ9) .

- Particulièrement abondant dans la substance blanche du cerveau des animaux et les tissus nerveux périphériques, l’acide nervonique contribue à la gaine de myéline des fibres nerveuses .

Méthodes De Préparation

- L’acide nervonique peut être synthétisé par des voies d’élongation à partir de son précurseur immédiat, l’acide érucique .

- Les méthodes de production industrielle impliquent souvent l’extraction d’huiles de graines végétales , où il se présente sous forme de triglycérides.

- Notamment, les huiles de graines de Lunaria species (telles que Lunaria biennis ou Lunaria annua) sont des sources riches en acide nervonique .

Analyse Des Réactions Chimiques

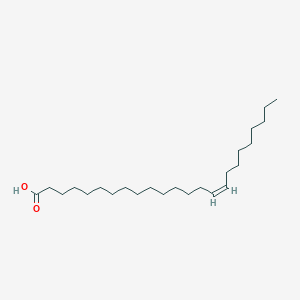

- L’acide nervonique est un acide gras monoinsaturé avec une double liaison (C=C) dans son squelette carboné à 24 atomes de carbone.

- Il subit diverses réactions, notamment l’oxydation, la réduction et la substitution .

- Les réactifs et les conditions courantes dépendent du type de réaction spécifique.

- Les principaux produits formés à partir de ces réactions varient en fonction des conditions de réaction .

Applications de la recherche scientifique

- L’acide nervonique joue un rôle essentiel dans le développement neurologique et le traitement des troubles psychotiques .

- Il peut réguler les canaux ioniques Ca2+ dans les membranes des cellules du tissu nerveux.

- La recherche explore ses applications potentielles dans les maladies neurodégénératives et au-delà .

Applications De Recherche Scientifique

Neurological Health and Disease Management

Role in Myelination and Neuroprotection

Nervonic acid is a critical component of sphingolipids, which are essential for myelination in the central nervous system. Its presence in the myelin sheath aids in the formation and maintenance of nerve fibers, making it vital for neurological health. Research indicates that supplementation with this compound can enhance myelination processes, particularly in infants and patients undergoing remyelination therapies for conditions such as multiple sclerosis .

Therapeutic Potential in Neurological Disorders

Several studies have highlighted the neuroprotective effects of this compound:

- Parkinson’s Disease : In animal models, administration of this compound has been shown to alleviate motor disorders associated with Parkinson's disease .

- Alzheimer's Disease : this compound may contribute to cognitive function preservation by mitigating oxidative stress and inflammation in neuronal cells, as evidenced by improved learning and memory capabilities in treated mice .

- Major Depressive Disorder : Elevated levels of this compound have been identified as potential biomarkers for major depressive disorder, suggesting its involvement in mood regulation and mental health .

Metabolic Health

Impact on Obesity and Metabolic Disorders

Recent research indicates that this compound supplementation can significantly influence metabolic health:

- Weight Management : A study demonstrated that a diet enriched with this compound reduced weight gain and adiposity in mice subjected to high-fat diets. This effect is attributed to enhanced fatty acid oxidation and improved metabolic parameters such as insulin sensitivity .

- Adipogenesis : this compound has been shown to promote adipogenesis and influence lipid metabolism-related gene expression in human mesenchymal stem cells, indicating its potential use in fat transplantation therapies .

Biomarker Development

This compound's levels in plasma have been linked to various psychiatric and neurological conditions, making it a promising candidate for biomarker development:

- Major Depressive Disorder : Increased concentrations of this compound have been noted in patients experiencing depressive episodes compared to those in remission, highlighting its potential as a diagnostic marker .

- Metabolic Disorders : The relationship between this compound levels and obesity-related complications suggests its utility in monitoring metabolic health .

Production and Commercial Applications

Biotechnological Advances

The production of this compound has seen significant advancements through biotechnological methods. Recent studies have successfully utilized oleaginous yeasts such as Yarrowia lipolytica to produce high yields of this compound through metabolic engineering techniques. This approach holds promise for cost-effective production methods that could facilitate commercial applications of this compound in nutraceuticals and pharmaceuticals .

Data Summary

Mécanisme D'action

- Le mécanisme précis par lequel l’acide nervonique exerce ses effets est encore un domaine d’étude.

- Il implique probablement des interactions avec des cibles moléculaires et des voies cellulaires liées à la fonction nerveuse et au maintien de la myéline.

Comparaison Avec Des Composés Similaires

- L’acide nervonique se distingue par sa combinaison unique de longueur de chaîne (24 atomes de carbone) et de monoinsaturation (position oméga-9).

- Des composés similaires comprennent l’acide lignocérique (24:0) et d’autres acides gras à très longue chaîne.

Activité Biologique

Nervonic acid (NA), a monounsaturated fatty acid with the chemical structure C24:1n-9, has garnered significant attention due to its biological activity and potential therapeutic applications. This article explores the various biological activities of this compound, including its effects on neurological disorders, cellular mechanisms, and implications for health.

Overview of this compound

This compound is predominantly found in the brain, liver, and kidneys, and plays a crucial role in the formation of sphingolipids, which are vital for cellular structure and function. Its involvement in myelination processes makes it particularly relevant in neurological health.

Biological Functions

1. Neuroprotective Effects

this compound has shown promise in protecting against neurodegenerative diseases. In a study involving a mouse model of Parkinson's disease, NA alleviated motor deficits induced by MPTP, a neurotoxin. The treatment resulted in upregulation of tyrosine hydroxylase and downregulation of α-synuclein, indicating a protective effect on dopaminergic neurons without toxic side effects on liver or kidney function .

2. Cognitive Enhancement

Research indicates that this compound can mitigate cognitive decline associated with oxidative stress. In an Alzheimer's disease model using D-galactose and aluminum chloride, mice treated with NA exhibited improved locomotion and learning abilities. The treatment also enhanced antioxidant enzyme activities while reducing pro-inflammatory cytokines such as IL-6 and TNF-α .

3. Anti-inflammatory Properties

this compound has demonstrated anti-inflammatory effects by modulating cytokine levels and enhancing antioxidant defenses. This is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases .

This compound exerts its biological effects through several mechanisms:

- Cell Membrane Integrity : As a component of sphingolipids, NA contributes to the structural integrity of cell membranes, influencing cell signaling and apoptosis.

- Energy Production : Studies have shown that NA treatment increases intracellular ATP levels in adrenoleukodystrophy (ALD) fibroblasts, suggesting an enhancement in cellular energy metabolism .

- Lipid Mobilization : NA plays a role in lipid metabolism, influencing the mobilization of very long-chain fatty acids (VLCFAs) and potentially reversing pathological accumulations seen in disorders like ALD .

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Neurological Disorders : Given its neuroprotective properties, NA may be beneficial for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

- Mental Health : The correlation between elevated NA levels and major depressive disorder indicates potential for use as a biomarker or therapeutic agent .

- Metabolic Disorders : By influencing lipid metabolism and reducing inflammation, NA may also play a role in managing obesity and diabetes-related complications .

Propriétés

IUPAC Name |

(Z)-tetracos-15-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHCXVQVJPWHRF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009308 | |

| Record name | Nervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nervonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-37-6 | |

| Record name | Nervonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nervonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERVONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nervonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.